Alpha-Methyl-DL-phenylalanine is an amino acid derivative with the chemical formula and a CAS number of 1132-26-9. It is also known by its systematic name, (±)-2-Amino-2-methyl-3-phenylpropionic acid. This compound is classified as a non-proteinogenic amino acid, which means it is not incorporated into proteins during translation but can be utilized in various biochemical applications.
Alpha-Methyl-DL-phenylalanine can be synthesized through several chemical processes, primarily involving the modification of phenylalanine. It is available commercially from chemical suppliers such as Sigma-Aldrich and MedChemExpress, where it is often used in peptide synthesis and other research applications .
In terms of classification, alpha-Methyl-DL-phenylalanine falls under the category of amino acids and more specifically as a non-standard amino acid. Its structural modifications distinguish it from standard amino acids commonly found in proteins.
The synthesis of alpha-Methyl-DL-phenylalanine can be achieved through various methods, including:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice (e.g., benzene or toluene), to optimize yield and purity. The use of aluminum halides may be necessary for dealkylation processes to achieve specific derivatives .
Alpha-Methyl-DL-phenylalanine has a unique structure characterized by a methyl group attached to the alpha carbon adjacent to the phenyl group. The structural representation can be summarized as follows:
The compound exhibits chirality due to the presence of an asymmetric carbon atom, leading to two enantiomers: L-alpha-methyl-phenylalanine and D-alpha-methyl-phenylalanine.
Alpha-Methyl-DL-phenylalanine participates in various chemical reactions typical for amino acids, including:
Reactions involving alpha-Methyl-DL-phenylalanine often require specific catalysts or conditions (e.g., acidic or basic environments) to facilitate desired transformations effectively.
Alpha-Methyl-DL-phenylalanine acts primarily as an inhibitor of aromatic amino acid decarboxylase, an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. By inhibiting this enzyme, it influences levels of these neurotransmitters in biological systems, potentially affecting mood and cognitive functions .
Studies have demonstrated that this compound may help in managing conditions like hypertension due to its effects on neurotransmitter levels .
Relevant data indicates that alpha-Methyl-DL-phenylalanine retains its structural integrity across a range of pH levels typical for biological systems.
Alpha-Methyl-DL-phenylalanine has several scientific uses:
Phenylalanine hydroxylase (PAH) catalyzes the conversion of L-Phe to L-tyrosine—a rate-limiting step in phenylalanine catabolism. α-Methyl-DL-phenylalanine potently inhibits this enzyme through competitive and allosteric mechanisms. In developing mice, daily administration of α-Me-DL-Phe (0.43 mg/g body weight) reduced hepatic PAH activity by 65–70% within 12 hours, with inhibition persisting beyond 24 hours. This effect precipitated chronic hyperphenylalaninemia, elevating plasma and brain phenylalanine concentrations ~40-fold without significantly altering tyrosine levels [1].
The inhibition mechanism involves:
Table 1: Effects of α-Methyl-DL-phenylalanine on Phenylalanine Hydroxylase Activity and Metabolites
Parameter | Control Group | α-Me-DL-Phe Treated | Change |
---|---|---|---|
Hepatic PAH Activity (%) | 100 | 30–35 | ↓65–70% |
Plasma Phenylalanine (μM) | ~50 | ~2000 | ↑40-fold |
Brain Phenylalanine (μM) | Baseline | ~40× baseline | ↑40-fold |
Plasma Tyrosine (μM) | Unchanged | Unchanged | — |
Sustained hyperphenylalaninemia induced by α-Me-DL-Phe triggers severe disruptions in cerebral protein synthesis. In murine models, brain polyribosomes undergo rapid disaggregation, peaking 3 hours post-injection and persisting for 18 hours. This correlates with:
Table 2: Time-Dependent Effects on Brain Protein Synthesis Machinery
Time Post-Injection | Polyribosome Status | Protein Synthesis Rate | Key Observations |
---|---|---|---|
3 hours | Maximal disaggregation | Severely reduced | Fibril nucleation detected |
12 hours | Sustained disaggregation | Reduced by >50% | Mature fibrils observed via SEM |
18 hours | Partial re-aggregation | Moderately reduced | Persistent fibrillar deposits |
α-Me-DL-Phe competes with large neutral amino acids (LNAAs) for transport across the blood-brain barrier (BBB) via solute carrier (SLC) transporters LAT1 (SLC7A5) and LAT2 (SLC7A8). Key interactions include:
The PAH inhibition by α-Me-DL-Phe uncouples the phenylalanine-tyrosine metabolic axis, triggering downstream deficiencies:
Table 3: Metabolic Consequences of Phenylalanine-Tyrosine Disruption
Metabolic Pathway | Effect of α-Me-DL-Phe | Functional Consequence |
---|---|---|
Tyrosine biosynthesis | Complete inhibition of L-Phe → L-Tyr conversion | Catecholamine depletion |
Melanin synthesis | Reduced L-Tyr availability | Hypopigmentation in chronic models |
L-Phe amyloidogenesis | D-Phe blocks L-Phe fibril propagation | Neuroprotection against aggregate toxicity |
Tetrahydrobiopterin cycling | Secondary impairment due to PAH blockade | Further reduction in NO/neurotransmitters |
Molecular Properties of Key Compounds
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7